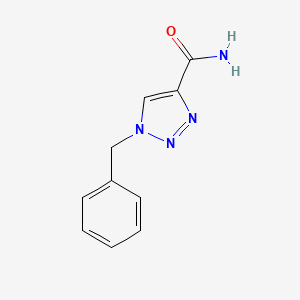

1-benzyl-1H-1,2,3-triazole-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-10(15)9-7-14(13-12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOPXDQZNYULBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Benzyl 1h 1,2,3 Triazole 4 Carboxamide and Its Derivatives

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Primary Routersc.orgresearchgate.netjocpr.comnih.govresearchgate.netbeilstein-journals.orgnih.govbeilstein-journals.orgnih.gov

The most prominent and widely adopted method for the synthesis of 1-benzyl-1H-1,2,3-triazole-4-carboxamide is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). jocpr.comresearchgate.net This reaction is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless, celebrated for its reliability, high yields, and mild reaction conditions. nih.govbeilstein-journals.org The reaction involves the coupling of a terminal alkyne with an azide (B81097), specifically benzyl (B1604629) azide and a propiolamide (B17871) derivative, to form the triazole ring. nih.govnih.gov Unlike the uncatalyzed thermal Huisgen cycloaddition, which produces a mixture of regioisomers and requires high temperatures, the copper-catalyzed variant offers exceptional control over the reaction's outcome. nih.govbeilstein-journals.org

Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazolesrsc.orgjocpr.comnih.govbeilstein-journals.org

A defining feature of the CuAAC reaction is its remarkable regioselectivity. rsc.org The copper(I) catalyst orchestrates the reaction between a terminal alkyne and an azide to exclusively produce the 1,4-disubstituted 1,2,3-triazole isomer. nih.govbeilstein-journals.org This process is so reliable that it has become the default method for creating these linkages in medicinal chemistry and materials science. rsc.org The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner, ensuring that the benzyl group from benzyl azide is attached to the N-1 position and the carboxamide-bearing group from the alkyne is at the C-4 position of the triazole ring. beilstein-journals.org This level of control is crucial for building complex molecules with precise architectures.

Optimization of CuAAC Reaction Parameters (Catalyst, Ligand, Solvent, Temperature)nih.govbeilstein-journals.orgbeilstein-journals.orgbeilstein-journals.orgias.ac.innih.govtdl.orgacs.org

The efficiency and success of the CuAAC reaction for synthesizing this compound are highly dependent on the optimization of several key parameters.

Catalyst: The active catalyst is the copper(I) ion. It can be introduced directly as a Cu(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr). nih.govbeilstein-journals.org Alternatively, and more commonly, it is generated in situ from a copper(II) salt, like copper(II) sulfate (B86663) (CuSO₄), using a reducing agent such as sodium ascorbate. beilstein-journals.org Heterogeneous catalysts, including copper nanoparticles supported on materials like nanocellulose, have also been developed to facilitate easier catalyst removal and recycling. ias.ac.in

Ligand: Ligands are often employed to stabilize the Cu(I) oxidation state against disproportionation and oxidation and to accelerate the catalytic cycle. tdl.org A variety of ligands have been proven effective, including nitrogen-based ligands like tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) and functionalized N-heterocyclic carbenes (NHCs). nih.govbeilstein-journals.org In certain solvent systems, such as glycerol, L-proline has been shown to be a beneficial additive. nih.gov

Solvent: The CuAAC reaction demonstrates remarkable versatility in its choice of solvent. It can be performed in a wide range of organic solvents, including toluene, dichloromethane (B109758) (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). beilstein-journals.orgbeilstein-journals.org Notably, the reaction often works exceptionally well in aqueous systems, such as water/t-BuOH mixtures, which is a significant advantage for green chemistry. nih.gov Biomass-derived solvents like Cyrene™ have also emerged as effective and sustainable media for the reaction. beilstein-journals.orgresearchgate.net

Temperature: A major advantage of CuAAC is that it often proceeds efficiently at room temperature. nih.govacs.org However, the reaction temperature can be elevated (e.g., to 70-100 °C) to increase the reaction rate and drive the conversion to completion, particularly with less reactive substrates. acs.org

The following interactive table summarizes various optimized conditions reported for CuAAC reactions relevant to the synthesis of 1,4-disubstituted 1,2,3-triazoles.

| Catalyst System | Ligand | Solvent | Temperature | Outcome/Notes |

| CuI (0.01 mmol) | Et₃N (0.1 mmol) | Cyrene™ | 30 °C | Excellent yields (89-96%) for the synthesis of 1-benzyl-4-substituted-1H-1,2,3-triazoles. researchgate.net |

| CuBr/NEt₃ | None | Neat (No Solvent) | Room Temp | Quantitative conversion of benzyl azide and phenylacetylene (B144264) in 5 minutes. nih.gov |

| CuSO₄ / Sodium Ascorbate | None | Glycerol/H₂O | 85 °C | High yield (93%) but requires elevated temperature. nih.gov |

| CuI | L-proline | Glycerol | Not Specified | L-proline enhances the catalytic activity of CuI in glycerol. nih.gov |

| CuCl₂ / Eosin Y | None | H₂O | Room Temp | Photocatalytic system using green LED irradiation; moderate to excellent yields (49-100%). nih.gov |

| CuNPs/NC | None | Glycerol | Not Specified | Heterogeneous copper nanoparticles on nanocellulose, allowing for catalyst reusability. ias.ac.in |

Alternative Cycloaddition and Condensation Strategies for Triazole Core Formationscielo.org.mxnih.gov

While CuAAC is the predominant method, alternative strategies for constructing the 1,2,3-triazole core exist. A notable example is the organocatalytic 1,3-dipolar cycloaddition. Researchers have successfully employed the organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to catalyze the reaction between benzyl azides and active methylene (B1212753) compounds like β-keto amides or β-ketonitriles. scielo.org.mxnih.gov This approach yields highly substituted 1,2,3-triazole-4-carboxamides with regioselectivity at the 1-, 4-, and 5-positions. nih.gov For instance, the reaction of a benzyl azide with a β-ketonitrile in the presence of DBU in dimethylformamide (DMF) first generates a 1,2,3-triazole-4-carbonitrile intermediate. scielo.org.mx This method provides a metal-free alternative for the formation of the triazole ring system.

Post-Cycloaddition Functionalization and Derivatization of the Carboxamide Moietyscielo.org.mxnih.govnih.gov

Once the 1-benzyl-1,2,3-triazole core is synthesized, the carboxamide group can be introduced or further modified through various chemical transformations.

Hydrolysis of Nitrile Precursors: In strategies that utilize β-ketonitriles, the resulting product is a 1-benzyl-1H-1,2,3-triazole-4-carbonitrile. This nitrile group can be subsequently hydrolyzed under appropriate conditions to yield the desired carboxamide moiety. scielo.org.mx This two-step sequence, involving cycloaddition followed by hydrolysis, can even be performed in a one-pot procedure. scielo.org.mx

Ammonolysis of Esters: An alternative route involves synthesizing the corresponding methyl or ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate via CuAAC. The carboxamide is then formed through ammonolysis of this ester intermediate. nih.gov

N-Substituted Derivatization: The primary carboxamide itself serves as a handle for further diversification. The amide nitrogen can be functionalized to create a library of N-substituted 1-benzyl-1H-1,2,3-triazole-4-carboxamides. For example, studies focused on structure-activity relationships (SAR) have involved replacing the amide N-H with various substituted aryl groups to optimize biological activity. nih.govnih.gov

Synthesis of N-Benzyl and C-5 Substituted Analogues of 1-benzyl-1H-1,2,3-triazole-4-carboxamidescielo.org.mxnih.govnih.govbeilstein-journals.org

The flexibility of the synthetic routes allows for the creation of a wide array of analogues with substitutions on both the N-benzyl group and the C-5 position of the triazole ring.

N-Benzyl Analogues: The synthesis of analogues with different substituents on the benzyl ring is straightforwardly achieved by using the appropriately substituted benzyl azide in the initial CuAAC reaction. nih.gov For example, para-substituted benzyl azides have been used to synthesize a series of N-[(1-(p-substituted-benzyl)-1,2,3-triazol-4-yl)methyl]carboxamides, demonstrating that the reaction tolerates a range of functional groups on the aromatic ring. nih.gov

C-5 Substituted Analogues: Introducing substituents at the C-5 position of the triazole ring is more challenging as the standard CuAAC of terminal alkynes yields a proton at this site. rsc.org However, several strategies have been developed to access 1,4,5-trisubstituted 1,2,3-triazoles. beilstein-journals.org One approach is the post-functionalization of the C-5 C-H bond of a pre-formed 1,4-disubstituted triazole. Palladium-catalyzed C-H arylation has been used to introduce aryl groups at the C-5 position. nih.gov Another strategy involves multi-component reactions where the C-5 substituent is introduced during the ring-forming step, for example through the aminocarbonylation of 5-iodo-1,2,3-triazoles to produce 1,2,3-triazole-5-carboxamides. beilstein-journals.org

One-Pot Synthetic Procedures for Triazole-Carboxamidesbeilstein-journals.orgscielo.org.mxrsc.org

To improve efficiency and safety, one-pot procedures that combine multiple synthetic steps without isolating intermediates are highly desirable. This is particularly relevant for avoiding the isolation of potentially explosive low-molecular-weight organic azides. researchgate.net

In Situ Azide Formation: A common one-pot approach involves the in situ generation of benzyl azide from benzyl bromide and sodium azide. beilstein-journals.org The newly formed azide then reacts directly with the alkyne component in the same reaction vessel, catalyzed by copper, to yield the final 1,2,3-triazole product. beilstein-journals.orgrsc.org This method has been successfully demonstrated in green solvents like Cyrene™, providing an environmentally friendly and efficient route. beilstein-journals.org

Sequential Cycloaddition and Hydrolysis: As mentioned previously, a one-pot synthesis of benzylic 1,2,3-triazole-4-carboxamides has been reported via an initial DBU-promoted azide-enolate cycloaddition to form a triazole-nitrile intermediate, followed by subsequent hydrolysis of the nitrile to the carboxamide in the same pot. scielo.org.mx This procedure, using anhydrous t-BuOH as a solvent, streamlines the synthesis from readily available starting materials. scielo.org.mx

The following table compares different one-pot synthetic approaches.

| Procedure | Key Steps | Starting Materials | Catalyst/Reagent | Solvent |

| In situ Azide Generation & CuAAC | 1. Nucleophilic substitution 2. Cycloaddition | Benzyl bromide, Sodium azide, Phenylacetylene | Ag₂O–ZnO NPs | Not Specified |

| In situ Azide Generation & CuAAC | 1. Nucleophilic substitution 2. Cycloaddition | Benzyl bromide, NaN₃, Phenylacetylene | CuI / Et₃N | Cyrene™ |

| DBU-Catalyzed Cycloaddition & Hydrolysis | 1. Cycloaddition 2. Nitrile hydrolysis | Benzyl azide, β-ketonitrile | DBU | t-BuOH |

Detailed Structural Elucidation and Supramolecular Assembly of 1 Benzyl 1h 1,2,3 Triazole 4 Carboxamide

X-ray Crystallographic Analysis: Solid-State Molecular Architecture and Conformational Analysis

While a definitive crystal structure for the unsubstituted 1-benzyl-1H-1,2,3-triazole-4-carboxamide is not publicly available, analysis of closely related analogues provides significant insight into its likely solid-state conformation and packing. The crystal structure of 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide, in particular, offers a robust model for the core molecular architecture. nih.gov

Table 1: Crystallographic Data for the Analogue 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide nih.gov

| Parameter | Value |

| Formula | C₁₀H₁₁N₅O |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 11.731 |

| b (Å) | 7.423 |

| c (Å) | 11.188 |

| α (°) | 90.00 |

| β (°) | 93.655 |

| γ (°) | 90.00 |

Another related compound, 1-benzyl-1H-1,2,3-triazole-4-carbaldehyde, which has been crystallized, also shows a non-coplanar arrangement between the benzyl (B1604629) and triazole moieties, further supporting this conformational preference. nih.gov

The primary carboxamide group (-CONH₂) is a key functional group that dictates the intermolecular interactions in the solid state. It features two hydrogen bond donors (the N-H protons) and a strong hydrogen bond acceptor (the carbonyl oxygen). This allows the molecules to form robust and predictable hydrogen-bonding motifs known as synthons.

In the crystal lattice of the 5-amino analogue, the carboxamide groups are pivotal in forming the supramolecular assembly. nih.gov It is highly probable that this compound would form a centrosymmetric dimer via the well-established R²₂(8) amide-amide hydrogen bond synthon. In this arrangement, two molecules are linked by a pair of N-H···O=C hydrogen bonds, creating a stable eight-membered ring. These dimeric units then serve as building blocks for the extended crystal lattice. Further intermolecular N-H···N hydrogen bonds involving the triazole nitrogen atoms could also contribute to stabilizing the crystal packing, linking the dimers into tapes or sheets.

The packing is further stabilized by C-H···π interactions, where the aromatic protons of the benzyl group can interact with the electron-rich π-system of adjacent triazole or phenyl rings. Van der Waals forces also play a crucial role in the final three-dimensional architecture. The resulting structure is typically a densely packed arrangement of the hydrogen-bonded motifs, with the benzyl groups oriented to accommodate the steric demands and optimize weaker secondary interactions. nih.gov

Comprehensive Spectroscopic Characterization

Spectroscopic methods provide definitive confirmation of the molecular structure of this compound and offer insights into its electronic and vibrational properties.

NMR spectroscopy is the most powerful tool for elucidating the covalent framework of the molecule in solution. Based on data from closely related N-substituted analogues and precursors, a complete assignment of the ¹H and ¹³C NMR spectra can be reliably predicted. wiley-vch.descielo.org.mx

¹H NMR: The proton spectrum is characterized by several distinct signals. The benzylic methylene (B1212753) protons (-CH₂-) typically appear as a sharp singlet around 5.5-5.6 ppm. The protons of the phenyl ring appear as a multiplet between 7.2 and 7.4 ppm. A key diagnostic signal is the singlet for the C5-proton of the triazole ring, which is expected to resonate downfield, often above 8.0 ppm, due to the electronic environment of the heterocyclic ring. scielo.org.mx The two protons of the primary amide (-CONH₂) would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR: The carbon spectrum corroborates the structure. The benzylic carbon signal is found around 54 ppm. wiley-vch.de The carbons of the phenyl ring resonate in the aromatic region (128-135 ppm). The two carbons of the triazole ring have distinct chemical shifts, with the C4 (attached to the carboxamide) appearing around 141-143 ppm and the C5 resonating around 125-128 ppm. The carbonyl carbon of the amide group gives a signal in the range of 160-163 ppm. scielo.org.mx

¹⁵N NMR: While experimental data for this specific compound is scarce, ¹⁵N NMR is exceptionally useful for characterizing the triazole ring. The 1,2,3-triazole system gives rise to three distinct nitrogen signals. Theoretical and experimental studies on similar triazoles show that the chemical shifts are highly sensitive to the substitution pattern, making it a valuable tool for unambiguous isomer identification.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| -CH₂- | ~ 5.6 | ~ 54 |

| Phenyl C-H | ~ 7.3-7.4 (m) | ~ 128-129 |

| Phenyl C (ipso) | - | ~ 134 |

| Triazole C5-H | ~ 8.1 (s) | ~ 127 |

| Triazole C4 | - | ~ 142 |

| C=O | - | ~ 162 |

| -NH₂ | broad (s) | - |

Note: Values are estimated based on data for structurally similar compounds. wiley-vch.descielo.org.mx

Vibrational spectroscopy confirms the presence of key functional groups.

FT-IR Spectroscopy: The FT-IR spectrum provides clear evidence for the primary amide, benzyl, and triazole moieties. The N-H stretching vibrations of the primary amide appear as two distinct bands in the region of 3150-3400 cm⁻¹. The strong carbonyl (C=O) stretching vibration, characteristic of the amide I band, is observed around 1650-1680 cm⁻¹. The N-H bending vibration (amide II band) appears near 1600-1640 cm⁻¹. Aromatic C-H stretching from the benzyl group is seen just above 3000 cm⁻¹, while aliphatic C-H stretching of the methylene group is found just below 3000 cm⁻¹. Vibrations associated with the triazole ring (C=N, N-N=N, C-N stretching and ring deformation) appear in the fingerprint region between 900 and 1500 cm⁻¹. rsc.orgnih.gov

Raman Spectroscopy: Raman spectroscopy complements FT-IR, with strong signals typically observed for the symmetric vibrations of the aromatic rings and the C=C bonds. The triazole ring breathing modes would also be Raman active.

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Assignment | Functional Group |

| 3150-3400 | N-H Stretch | Primary Amide |

| 3000-3100 | C-H Stretch | Aromatic (Benzyl) |

| 2850-2950 | C-H Stretch | Aliphatic (-CH₂-) |

| 1650-1680 | C=O Stretch (Amide I) | Carboxamide |

| 1600-1640 | N-H Bend (Amide II) | Carboxamide |

| 1450-1500 | C=C Stretch | Aromatic Ring |

| 1200-1300 | C-N Stretch | Triazole/Amide |

| 900-1200 | Ring Vibrations | Triazole Ring |

Note: Frequencies are typical ranges and are based on data from analogues and standard functional group correlation tables. rsc.orgnih.gov

Mass spectrometry confirms the molecular weight and provides structural information through analysis of fragmentation patterns. For this compound (Molecular Weight: 202.21 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a distinct molecular ion (M⁺) peak at m/z 202.

The fragmentation is dominated by cleavages at the weakest bonds. A primary and highly characteristic fragmentation pathway for benzyl-containing compounds is the formation of the tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, which often represents the base peak in the spectrum. rsc.org Other significant fragmentation pathways include:

Loss of the amide group: Cleavage of the C4-amide bond can lead to a fragment corresponding to the 1-benzyl-1H-1,2,3-triazole cation.

Loss of the benzyl group: Cleavage of the N-CH₂ bond results in the loss of a benzyl radical to give a fragment at m/z 111.

Triazole ring fragmentation: The triazole ring can lose a molecule of nitrogen (N₂), a characteristic fragmentation for this heterocycle, leading to an azirine-type radical cation.

These fragmentation patterns, particularly the prominent peak at m/z 91, provide unambiguous evidence for the 1-benzyl-substituted triazole structure. scielo.org.mxrsc.org

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of the close contacts that dictate the supramolecular assembly. The surface is generated by partitioning the crystal electron density into molecular fragments, and the properties are mapped onto this surface to highlight and analyze different types of intermolecular interactions.

For this compound, the Hirshfeld surface analysis allows for a quantitative breakdown of the various non-covalent interactions that stabilize the crystal packing. The analysis involves generating a 3D Hirshfeld surface mapped with properties such as dnorm (normalized contact distance), shape index, and curvedness. The dnorm property, in particular, is effective in identifying regions of significant intermolecular contact, where negative values (visible as red patches on the surface) indicate contacts shorter than the van der Waals radii, signifying strong hydrogen-bonding interactions.

While specific crystallographic data for this compound is not detailed in this context, analysis of closely related structures, such as other 1H-1,2,3-triazole-4-carboxamides and benzyl-substituted triazoles, provides significant insight into the expected intermolecular contacts. nih.govnih.govnih.gov The primary interactions governing the crystal packing of such compounds are typically a combination of hydrogen bonds and van der Waals forces. nih.gov

The most significant contributions to the crystal packing are expected to arise from H···H, O···H/H···O, N···H/H···N, and C···H/H···C contacts. nih.govnih.gov The H···H contacts generally constitute the largest portion of the surface area due to the abundance of hydrogen atoms in the molecule. nih.gov The O···H/H···O and N···H/H···N contacts are indicative of hydrogen bonds, with the carboxamide group being a prime site for such interactions. Specifically, the amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen atoms of the triazole ring can act as acceptors. nih.gov The C···H/H···C contacts often point towards C—H···π interactions, involving the benzyl and triazole rings. nih.govnih.gov

The following table provides a summary of the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface, based on analyses of analogous triazole carboxamide and benzyl triazole structures. nih.govnih.govnih.gov

| Intermolecular Contact Type | Percentage Contribution to Hirshfeld Surface |

| H···H | ~52-56% |

| C···H/H···C | ~13-24% |

| O···H/H···O | ~11-21% |

| N···H/H···N | ~7-16% |

| Other Contacts | ~<5% |

This data is representative of closely related structures and provides an estimation for this compound.

The characteristic sharp spikes in the 2D fingerprint plots for O···H/H···O and N···H/H···N contacts in related structures confirm the presence of significant hydrogen bonding. nih.gov The broader, wing-like features of the C···H/H···C contacts are typical of C—H···π stacking interactions. nih.gov Collectively, these varied intermolecular forces work in concert to form a stable, three-dimensional supramolecular architecture in the solid state.

Computational and Theoretical Investigations of 1 Benzyl 1h 1,2,3 Triazole 4 Carboxamide

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometry, reactivity, and various properties of molecules like 1-benzyl-1H-1,2,3-triazole-4-carboxamide.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.

Electrostatic Potential (ESP) analysis provides a visual representation of the charge distribution within a molecule. By mapping the electrostatic potential onto the electron density surface, one can identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This is vital for predicting non-covalent interactions, including hydrogen bonding and molecular recognition.

In studies of related 1,2,3-triazole derivatives, ESP maps have been calculated to understand intermolecular interactions. nih.govnih.gov For instance, in a substituted 1,2,3-triazole-5-carboxamide, ESP analysis clearly showed positive potential (blue regions) around the amide hydrogen and negative potential (red regions) near the carbonyl oxygen, confirming their roles as hydrogen bond donor and acceptor sites, respectively. nih.gov Such interactions are fundamental to the supramolecular assembly in the crystalline state and are crucial for how the molecule might interact with a biological target. nih.govnih.gov

| Analysis Type | Key Parameter | General Finding for Triazole Carboxamide Scaffolds | Implication |

|---|---|---|---|

| FMO | HOMO-LUMO Gap | The energy gap indicates the chemical reactivity and stability of the molecule. | Predicts the kinetic stability of the compound. |

| ESP | Positive Potential (Blue) | Typically located on amide N-H protons and hydrogens on the triazole ring. | Identifies regions likely to act as hydrogen bond donors. nih.govnih.gov |

| ESP | Negative Potential (Red) | Concentrated around the carbonyl oxygen and triazole nitrogen atoms. | Identifies regions likely to act as hydrogen bond acceptors or coordinate with electrophiles. nih.govnih.gov |

Quantum chemical calculations are frequently used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are employed within a DFT framework to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.com

For various 2-aryl-1,2,3-triazole-4-carboxylic acids, theoretical calculations of NMR spectra have shown good correlation with experimental findings, helping to establish structure-property relationships. mdpi.com Similarly, calculated Infrared (IR) spectra can help in the assignment of vibrational frequencies observed experimentally. For example, in a study on 1-benzyl-4-phenyl-1H-1,2,3-triazole, experimental FT-IR spectroscopy was used alongside NMR to characterize the compound. rsc.org Theoretical calculations can predict the vibrational frequencies for key functional groups like the C=O stretch of the carboxamide, the N-N=N vibrations of the triazole ring, and C-H bending modes, aiding in the interpretation of the experimental spectrum. rsc.org

| Spectroscopic Technique | Functional Group/Proton | Typical Experimental Value Range | Reference |

|---|---|---|---|

| ¹H NMR | Triazole C-H proton | ~7.70 ppm | rsc.org |

| ¹H NMR | Benzyl (B1604629) CH₂ protons | ~5.63 ppm | rsc.org |

| ¹H NMR | Aromatic protons | 7.29-7.83 ppm | rsc.org |

| FT-IR | N–N=N (triazole) | ~1222 cm⁻¹ | rsc.org |

| FT-IR | C–N | ~1188 cm⁻¹ | rsc.org |

Molecular Docking and Molecular Recognition Simulations with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). It is a critical tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interaction.

A series of 1H-1,2,3-triazole-4-carboxamides, structurally analogous to the title compound, were investigated as inhibitors of the Pregnane X Receptor (PXR), a key regulator of drug metabolism. nih.gov In this study, molecular docking was used to rationalize the structure-activity relationships (SAR) observed. For example, docking simulations revealed that these compounds bind to the PXR ligand-binding domain (LBD). nih.gov The carboxamide linkage, a replacement for a sulfonyl group in an earlier series of inhibitors, was shown to be a critical component for interaction. nih.gov The docking poses indicated that specific substituents on the phenyl ring of the carboxamide could form key interactions within the receptor's binding pocket, influencing the compound's potency as an antagonist or inverse agonist. nih.gov

| Compound | Biological Target | Key Finding from Docking | Experimental Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Compound 1 (N-(4-(tert-butyl)phenyl)-1H-1,2,3-triazole-4-carboxamide) | Pregnane X Receptor (PXR) | Serves as a scaffold for optimization. The amide linkage is a key structural feature. | Binding: 1.2 µM; Antagonism: 34 µM | nih.gov |

| Compound 2 (N-(3-(tert-butyl)phenyl)-1H-1,2,3-triazole-4-carboxamide) | Pregnane X Receptor (PXR) | Repositioning of the tert-butyl group from the 4- to the 3-position improves binding and activity. | Binding: 0.65 µM; Inverse Agonism: 0.48 µM | nih.gov |

| Compound 85 | Pregnane X Receptor (PXR) | Structural optimization of the scaffold led to a highly potent dual inverse agonist/antagonist. | Low nanomolar IC₅₀ values | nih.gov |

Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions and Conformational Dynamics

While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the system over time. MD simulations are essential for assessing the stability of a docked pose, understanding the role of solvent, and analyzing the detailed energetic and structural aspects of the interaction.

In a study on related 1-phenyl-4-benzoyl-1-hydro-triazole inverse agonists targeting the Estrogen-related receptor α (ERRα), MD simulations were performed to understand the interaction mechanism. nih.gov The simulations, combined with Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations, were used to compute the binding free energy, which showed a positive correlation with the experimentally observed biological activity. nih.gov The MD trajectories revealed that the flexibility of specific helices (Helix3 and Helix11) in the receptor was linked to the activity of the inverse agonist. nih.gov Furthermore, the simulations showed that key interactions, such as the formation of a hydrogen bond between the ligand and Ser325 of the receptor, were crucial for the observed effects. nih.gov These dynamic insights are unattainable through docking alone and are vital for a comprehensive understanding of ligand-protein interactions.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These predictive models are invaluable in drug design and materials science for prioritizing the synthesis of new compounds.

A 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) was conducted on a series of 1-phenyl-1H-1,2,3-triazoles that act as antagonists for GABA receptors. nih.gov The CoMFA models generated contour maps that visualized the regions where steric and electrostatic fields of the molecule influenced its biological activity. This information is critical for designing new analogues with enhanced affinity and selectivity. nih.govresearchgate.net

In the realm of QSPR, models have been developed to predict the lipophilicity (logP) of triazole derivatives. researchgate.net One such study used topological indices and multiple linear regression (MLR) to build a model for a series of 1,2,4-triazoles. researchgate.net The resulting model identified key structural descriptors, such as the number of oxygen atoms and specific topological indices (e.g., Zagreb index 1), that govern the lipophilicity of these compounds. researchgate.net Such models allow for the rapid prediction of important pharmacokinetic properties without the need for experimental measurement.

| Model Type | Property Predicted | Example Descriptor | Significance of Descriptor | Reference |

|---|---|---|---|---|

| QSPR (MLR) | Lipophilicity (logP) | O-atom count | Represents the number of oxygen atoms in the molecule. | researchgate.net |

| QSPR (MLR) | Lipophilicity (logP) | ZM1 (Zagreb index 1) | A topological index that encodes information about the connectivity of the molecule. | researchgate.net |

| QSPR (MLR) | Lipophilicity (logP) | HI (Harary index) | A distance-based topological index. | researchgate.net |

| QSAR (CoMFA) | GABA Receptor Affinity | Steric and Electrostatic Fields | 3D fields that describe the shape and charge distribution of the molecule. | nih.gov |

Chemical Reactivity and Mechanistic Aspects of 1 Benzyl 1h 1,2,3 Triazole 4 Carboxamide

Reaction Kinetics and Thermodynamic Profiles of Chemical Transformations

Detailed kinetic studies, such as the determination of rate constants and activation energies for reactions involving 1-benzyl-1H-1,2,3-triazole-4-carboxamide, are not extensively documented in publicly available literature. However, the thermodynamic properties of closely related structures provide valuable insight into the compound's stability and energy of formation.

A thermodynamic study of 1-benzyl-4-phenyl-1H-1,2,3-triazole, a structurally analogous compound, determined its standard enthalpy of combustion and formation. This data highlights the energetic landscape of the core 1-benzyl-1,2,3-triazole scaffold.

| Thermodynamic Parameter | Value |

|---|---|

| Standard Internal Energy of Combustion (ΔcUº) | –(8075.68 ± 2.86) kJ∙mol⁻¹ |

| Standard Enthalpy of Combustion (ΔcHº) | –(8080.02 ± 2.86) kJ∙mol⁻¹ |

| Standard Enthalpy of Formation (condensed state) (ΔfHº) | (319.42 ± 3.47) kJ∙mol⁻¹ |

This data is for the related compound 1-benzyl-4-phenyl-1H-1,2,3-triazole and serves as an illustrative example.

The kinetics of the formation of the triazole ring itself are highly dependent on the synthetic method. For instance, the widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds readily at room temperature. nih.gov However, thermal, non-catalyzed cycloadditions typically require higher temperatures (e.g., 110-115°C) to proceed at a reasonable rate. frontiersin.org The reaction temperature can also influence the reaction pathway, as seen in some copper-catalyzed systems where different temperatures can favor the formation of different products, such as bis(1,2,3-triazole) at 0°C versus 5-alkynyl-1,2,3-triazole at 60°C. frontiersin.org

Mechanistic Elucidation of Functionalization and Derivatization Reactions

The synthesis and derivatization of this compound involve several well-understood mechanistic pathways. The core structure is typically assembled via a 1,3-dipolar cycloaddition, followed by functional group interconversions.

A common synthetic route begins with the formation of the 1,4-disubstituted triazole ring. This is most efficiently achieved through the Huisgen 1,3-dipolar cycloaddition, often catalyzed by copper(I) or ruthenium. nih.govnih.gov The copper(I)-catalyzed variant (CuAAC or "click chemistry") is highly regioselective, yielding exclusively the 1,4-isomer. nih.govnih.gov The reaction proceeds by the cycloaddition of an azide (B81097) (benzyl azide) and a terminal alkyne (an ester of propiolic acid, such as ethyl propiolate or methyl propiolate). nih.gov This initial cycloaddition results in an ester, such as ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate.

Further derivatization of this ester intermediate allows for the introduction of the carboxamide and other related functional groups.

Amidation: The target this compound can be synthesized from the corresponding ester via ammonolysis. Alternatively, it can be formed by the hydrolysis of a 1-benzyl-1H-1,2,3-triazole-4-carbonitrile intermediate. scielo.org.mx

Hydrazinolysis: The ester can be converted into 1-benzyl-1H-1,2,3-triazole-4-carbohydrazide through reaction with hydrazine (B178648) hydrate (B1144303). This carbohydrazide (B1668358) is a key intermediate for further functionalization.

Hydrazone Formation: The resulting carbohydrazide can undergo condensation reactions with various aldehydes or ketones to yield N-substituted hydrazone derivatives, expanding the library of accessible compounds.

A representative synthetic pathway is outlined below: Step 1: Benzyl (B1604629) bromide is converted to benzyl azide using sodium azide. Step 2: Benzyl azide undergoes a cycloaddition reaction with an alkyne like ethyl propiolate to form ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate. Step 3: The ethyl ester is treated with hydrazine hydrate in a hydrazinolysis reaction to yield 1-benzyl-1H-1,2,3-triazole-4-carbohydrazide. This step can be adapted to form the primary carboxamide by using ammonia (B1221849) instead of hydrazine.

Role of the 1,2,3-Triazole Ring in Chemical Stability and Reactivity

Key Stability and Reactivity Features:

High Stability: The triazole ring is generally resistant to hydrolysis under both acidic and basic conditions, as well as to metabolic degradation and mild redox conditions. frontiersin.orgnih.gov This chemical inertness makes it a reliable scaffold or "linker" in medicinal chemistry. nih.gov

Aromaticity: The aromatic character makes the ring planar and allows it to participate in non-covalent interactions such as π-π stacking. nih.gov The presence of both pyrrole-type and pyridine-type nitrogen atoms contributes to its unique electronic properties and stability. nih.gov

Reactivity Modulation: While stable, the ring's reactivity can be enhanced by the presence of strong electron-withdrawing groups. nih.gov

Thermal Decomposition: Under harsh conditions, such as flash vacuum pyrolysis at 500°C, the ring can decompose through the extrusion of molecular nitrogen (N₂), typically forming an aziridine (B145994) ring. wikipedia.org

Substitution Reactions: The ring can undergo electrophilic substitution, usually at a nitrogen atom. nih.gov

The inherent stability of the 1,2,3-triazole ring makes it a robust component that often remains intact during chemical modifications of the side chains.

Reactivity and Transformations of the Carboxamide Functional Group

The carboxamide group is a key site for chemical transformations in the molecule, although it is one of the more stable carboxylic acid derivatives.

Relative Reactivity: Amides are generally less reactive towards nucleophilic acyl substitution than acid halides, anhydrides, and esters. libretexts.orgsketchy.comlumenlearning.comlibretexts.org This reduced reactivity is due to the powerful electron-donating resonance effect of the nitrogen atom, which decreases the electrophilicity of the carbonyl carbon. libretexts.orglumenlearning.com Reactions involving amides often require more forcing conditions, such as heat or the use of acid/base catalysts. sketchy.com

| Compound Type | Reactivity |

|---|---|

| Acyl Phosphate | Most Reactive |

| Acid Halide / Acid Anhydride | Very Reactive |

| Thioester | Reactive |

| Ester / Carboxylic Acid | Moderately Reactive |

| Amide | Least Reactive |

Key Transformations: Despite its stability, the primary carboxamide group in this compound can undergo several important reactions:

Hydrolysis: The amide can be hydrolyzed back to the corresponding carboxylic acid under strong acidic or basic conditions with heating.

Reduction: Reduction of the amide, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), would yield the corresponding amine, (1-benzyl-1H-1,2,3-triazol-4-yl)methanamine. This is a distinct outcome compared to the reduction of esters or acid chlorides, which yield primary alcohols. youtube.com

Transamidation: The primary amide can be converted to a secondary or tertiary amide. This often requires activation, for example by using N,N-dialkylformamide dimethyl acetals to form an intermediate N'-acyl-N,N-dialkylformamidine, which then reacts with a primary or secondary amine in the presence of a Lewis acid catalyst like zirconium chloride or scandium triflate. nih.govorganic-chemistry.org

Dehydration: Dehydration of the primary carboxamide would lead to the corresponding nitrile (1-benzyl-1H-1,2,3-triazole-4-carbonitrile).

Hofmann Rearrangement: Reaction with bromine in a basic solution can initiate the Hofmann rearrangement, which would convert the carboxamide into a primary amine with one less carbon atom (1-benzyl-1H-1,2,3-triazol-4-amine). youtube.com

Impact of the Benzyl Substituent on Aromatic and Heterocyclic Reactivity

The N-benzyl group is not merely a passive substituent; it exerts significant steric and electronic effects that influence the molecule's conformation and reactivity.

Steric Effects: The benzyl group is sterically demanding. X-ray crystallography data for the related compound methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate shows a large dihedral angle of 67.87° between the planes of the phenyl and triazole rings. nih.gov A similar large angle is observed in 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (76.47°). researchgate.net This twisted conformation can sterically hinder the approach of reactants to the N1 and C5 positions of the triazole ring and may influence the orientation of the C4-carboxamide group. This steric encumbrance can affect reaction rates and the ability of the molecule to interact with biological targets. nih.gov

Coordination Chemistry and Ligand Design with 1 Benzyl 1h 1,2,3 Triazole 4 Carboxamide

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes incorporating the 1-benzyl-1,2,3-triazole-4-carboxamide framework typically involves the reaction of a suitable metal salt precursor with the pre-synthesized ligand in an appropriate solvent. While direct studies on the simple 1-benzyl-1H-1,2,3-triazole-4-carboxamide are specific, research on closely related structures provides a clear blueprint for these synthetic endeavors.

For instance, the synthesis of homoleptic complexes of iron(II), ruthenium(II), and osmium(II) has been achieved using a tris(1-benzyl-1,2,3-triazol-4-yl)-p-anisolylmethane (ttzm) ligand. rsc.org In a typical reaction, a metal precursor such as [Ru(p-cymene)Cl2]2 is reacted with the triazole-based ligand to yield the desired metal complex. rsc.org Similarly, new chelating ligands derived from triazoles have been used to synthesize complexes with rhodium, platinum, and gold. uobaghdad.edu.iq

The characterization of these resulting metal complexes is crucial to determine their structure, purity, and physicochemical properties. A combination of spectroscopic and analytical techniques is employed for rigorous characterization.

Key Characterization Techniques:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the ligand and to observe changes upon coordination to a metal center. uobaghdad.edu.iq

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the vibrational frequencies of functional groups, particularly the C=O stretch of the carboxamide and the N-N/C-N vibrations of the triazole ring, which often shift upon metal binding. uobaghdad.edu.iq

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the complex, such as metal-to-ligand charge transfer (MLCT) bands. rsc.org Complexes of group 8 metals with a related tris(1-benzyl-1,2,3-triazol-4-yl) ligand show prominent UV-visible absorption bands between 350 and 450 nm, which are assigned to ¹MLCT transitions. rsc.org

X-ray Diffraction: Single-crystal X-ray diffraction provides definitive proof of the molecular structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. rsc.org

Elemental Analysis & Mass Spectrometry: These methods confirm the empirical and molecular formula of the newly synthesized complexes. uobaghdad.edu.iq

Magnetic Susceptibility and Conductivity Measurements: These measurements provide information about the electronic configuration and oxidation state of the metal ion in the complex. uobaghdad.edu.iq

Table 1: Summary of Characterization Methods for Triazole-Metal Complexes

| Technique | Information Obtained | Reference |

|---|---|---|

| X-ray Diffraction | Precise 3D molecular structure, bond lengths/angles, coordination geometry. | rsc.org |

| NMR Spectroscopy | Ligand structure confirmation, changes in chemical shifts upon coordination. | uobaghdad.edu.iq |

| FTIR Spectroscopy | Identification of coordinating groups through shifts in vibrational frequencies. | uobaghdad.edu.iq |

| UV-Vis Spectroscopy | Electronic properties, charge-transfer bands. | rsc.org |

Coordination Modes and Denticity of the Triazole-Carboxamide Scaffold

The this compound ligand offers multiple possibilities for coordination with metal ions, leading to varied denticity and structural motifs. The coordination behavior is primarily dictated by the N-donor atoms of the triazole ring and the O- or N-donor atoms of the carboxamide moiety.

Triazole Ring Coordination: The 1,2,3-triazole ring contains three nitrogen atoms, with the N2 and N3 atoms being the most common sites for metal coordination. The specific nitrogen atom that binds to the metal can be influenced by steric and electronic factors, including the substitution pattern on the ring.

Carboxamide Group Coordination: The amide group can coordinate either through the carbonyl oxygen atom, which is common, or less frequently, through the amide nitrogen atom after deprotonation.

Denticity: Depending on the reaction conditions and the nature of the metal ion, the ligand can act as:

A monodentate ligand, typically coordinating through one of the triazole nitrogen atoms.

A bidentate chelating ligand, coordinating through a triazole nitrogen (e.g., N3) and the carbonyl oxygen of the amide group, forming a stable five-membered chelate ring.

Table 2: Potential Coordination Modes of the this compound Ligand

| Coordination Mode | Donating Atoms | Potential Denticity |

|---|---|---|

| Triazole Coordination | N2 or N3 of triazole ring | Monodentate |

| Amide Coordination | O of C=O group | Monodentate |

| Chelation | N3 of triazole and O of C=O | Bidentate |

Applications of Metal Complexes in Catalysis and Sensor Development

The stable and well-defined structures of metal complexes derived from 1,2,3-triazole ligands make them promising candidates for applications in catalysis and chemical sensing. researchgate.net The triazole framework can stabilize various metal oxidation states and provide a robust scaffold that is resistant to degradation. researchgate.net

Catalysis: While specific catalytic applications for complexes of this compound are an emerging area, the broader class of 1,2,3-triazole-metal complexes has shown significant potential. researchgate.net The tunable electronic environment around the metal center, modified by substituents on the benzyl (B1604629) and triazole rings, can be exploited to optimize catalytic activity for various organic transformations. The predictable coordination geometries allow for the rational design of catalysts with specific activities and selectivities.

Sensor Development: The inherent ability of the triazole ring and the carboxamide group to engage in specific interactions, such as hydrogen bonding and metal coordination, makes these complexes suitable for use as chemical sensors. researchgate.net The electronic properties of the complex, particularly its fluorescence or UV-Vis absorbance, may change upon binding to a target analyte (ion or molecule). This change can be used as a signal for detection. For instance, the emissive properties of an Os(II) complex with a tris(1-benzyl-1,2,3-triazol-4-yl) ligand at low temperatures suggest potential for use in luminescent sensing applications. rsc.org

Table 3: Potential Applications of Metal Complexes

| Application Area | Principle | Reference |

|---|---|---|

| Homogeneous Catalysis | Stabilization of catalytically active metal centers by the robust triazole scaffold. | researchgate.net |

| Chemical Sensing | Changes in optical or electrochemical properties upon analyte binding. | researchgate.netrsc.org |

Supramolecular Assemblies Involving Triazole-Metal Coordination

Beyond the chemistry of discrete molecules, metal complexes of this compound can serve as building blocks for constructing intricate supramolecular assemblies and coordination polymers. mdpi.com The directionality of the metal-ligand coordination bonds, supplemented by weaker intermolecular forces, guides the self-assembly of these units into higher-order structures.

Formation of Coordination Polymers: The ligand can act as a linker between metal centers to form one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. mdpi.com For example, a bidentate coordination mode could link metal ions into a 1D zigzag chain, while more complex connectivity could lead to 2D grid-like sheets, such as those with a square grid (sql) topology. mdpi.com

Role of Non-covalent Interactions: The final architecture and stability of these assemblies are heavily influenced by non-covalent interactions. Key interactions include:

Hydrogen Bonding: The N-H and C=O groups of the carboxamide are excellent hydrogen bond donors and acceptors, respectively, facilitating connections between adjacent complex units.

π–π Stacking: The aromatic benzyl and triazole rings can engage in π–π stacking interactions, which help to organize the complexes in the solid state. mdpi.com

These controlled assemblies are a cornerstone of crystal engineering, allowing for the design of functional materials such as Metal-Organic Frameworks (MOFs) with potential applications in gas storage, separation, and catalysis. mdpi.com

Applications in Chemical Biology and Molecular Medicinal Chemistry Non Clinical Focus

Molecular Mechanism of Enzyme Inhibition by 1-benzyl-1H-1,2,3-triazole-4-carboxamide Analogues

Derivatives of this compound have been identified as potent inhibitors of several key enzymes, a characteristic attributed to the versatile binding interactions facilitated by the triazole ring. pensoft.net

Acetylcholinesterase (AChE): Analogues incorporating a 1-benzyl-1,2,3-triazole moiety have been designed as AChE inhibitors. nih.gov For instance, a series of 9H-carbazole derivatives featuring this scaffold demonstrated significant anti-AChE activity. nih.gov The 2-methylbenzyl derivative emerged as a particularly potent compound with an IC₅₀ value of 1.9 μM. nih.gov Structure-activity relationship (SAR) studies indicated that the placement of small electron-donating groups or halogen atoms on the benzyl (B1604629) ring influenced the inhibitory activity. nih.gov Another study on coumarin-1,2,3-triazole hybrids found that a derivative with a (E)-7-((1-(3,4-difluorobenzyl)-1H-1,2,3-triazol-4-yl) methoxy) group was the most potent butyrylcholinesterase (BuChE) inhibitor in its series, with an IC₅₀ of 21.71 μM. nih.gov

Carbonic Anhydrase (CA): Sulphonylated 1,2,3-triazole derivatives have shown selective inhibition against tumor-associated human carbonic anhydrase (hCA) isoforms. nih.gov Specifically, a series of 4- and 3-(5-aryl-(4-phenylsulphonyl)-1H-1,2,3-triazol-1-yl)benzenesulphonamides exhibited potent inhibition of the hCA IX isoform, with inhibition constants (Kᵢ) in the nanomolar range (16.4 to 66.0 nM). nih.gov

Xanthine Oxidase (XO): The 1,2,3-triazole scaffold has been utilized to develop non-purine XO inhibitors for conditions like hyperuricemia. nih.gov A series of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives displayed micromolar inhibitory potencies against XO, with IC₅₀ values ranging from 0.21 µM to 26.13 μM. nih.govresearchgate.net Kinetic studies revealed that the most potent compound in this series acted as a mixed-type inhibitor. nih.govresearchgate.net Another study identified a dimethyl ester of (1-(3-bromobenzyl)-1H-1,2,3-triazole-4,5-diyl) dimethanol as a potent XO inhibitor with an IC₅₀ value of 0.71 μM. nih.gov

Cyclin-Dependent Kinases (CDKs): In silico studies have suggested that 1,2,3-triazole carboxamide derivatives have a favorable binding affinity towards the active site of CDK4-Cyclin D3, indicating their potential as anticancer agents by targeting cell cycle regulation. ijpsdronline.com

Cytochrome P450 Enzymes: While direct inhibition studies on this compound are specific, the broader class of azole compounds is well-known for interacting with cytochrome P450 enzymes. For example, Letrozole, which contains a 1,2,4-triazole (B32235) ring, is a known inhibitor of cytochrome P450 aromatase (CYP19A1). nih.gov

A significant mechanism of action for the anticancer activity of this compound analogues is the inhibition of tubulin polymerization. nih.govnih.gov By disrupting the dynamic polymerization of α- and β-tubulin heterodimers, these compounds interfere with the formation of the mitotic spindle, a critical process for cell division. nih.gov This perturbation of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis. nih.govnih.gov

For example, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides were identified as a novel scaffold for tubulin polymerization inhibitors. nih.gov One of the lead compounds from this series, with a meta-phenoxy substitution on the N-1-benzyl group, inhibited tubulin polymerization in vitro at a concentration of 10 µM and induced M-phase arrest in HeLa cells. nih.gov Similarly, a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides showed potent anticancer activity, with the most active compound inhibiting tubulin polymerization with an IC₅₀ value of 1.93 µM. nih.gov Docking experiments confirmed that these compounds bind efficiently to the tubulin protein. nih.gov The cytotoxicity of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides against lung cancer cells has also been attributed to tubulin polymerization inhibition. semanticscholar.org

Table 1: Tubulin Polymerization Inhibition by this compound Analogues

| Compound Scaffold | Key Findings | Reference |

| N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides | Completely inhibited tubulin polymerization at 10 µM; caused G2/M-phase arrest. | nih.gov |

| N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides | Compound 4g inhibited tubulin polymerization with an IC₅₀ of 1.93 µM; induced G2/M phase arrest and apoptosis. | nih.gov |

| 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides | Proposed mechanism of cytotoxicity against A549 lung cancer cells is tubulin polymerization inhibition. | semanticscholar.org |

| Pyridine-triazole carboxamides | Hybrids cause G2/M phase arrest and induce apoptosis in A549 cells by activating caspase 3; inhibit tubulin assembly with IC₅₀ values of 1.67 and 1.00 µM. | mdpi.com |

Ligand-Receptor Binding and Molecular Recognition Studies in vitro

In vitro studies have demonstrated the ability of this compound derivatives to bind to various receptors with high affinity and selectivity.

Sigma (σ) Receptors: Conformationally flexible tetrahydroisoquinolinyl 1H- nih.govnih.govresearchgate.nettriazole carboxamide analogues with a substituted benzyl group at the 1-position of the triazole ring have shown high affinity for the σ₂ receptor. nih.gov For example, 1-position o-, m-, and p-methoxy benzyl substituted analogues displayed high σ₂ affinity with Kᵢ values of 9.7, 10.7, and 5.0 nM, respectively, and showed significant selectivity over the σ₁ receptor. nih.gov

Estrogen-Related Receptor γ (ERRγ): A series of 1-benzyl-4-phenyl-1H-1,2,3-triazoles were found to improve the transcriptional functions of ERRγ, a potential target for obesity-related disorders. nih.gov

Pregnane X Receptor (PXR): Structural optimization of 1H-1,2,3-triazole-4-carboxamides led to the discovery of potent and selective inverse agonists and antagonists of PXR, a key regulator of drug metabolism. researchgate.net

Epidermal Growth Factor Receptor (EGFR): Molecular docking studies of benzothiazole-1,2,3-triazole hybrids revealed that the triazole core forms hydrogen bonds with key amino acid residues (Met769) in the EGFR active site. rsc.org

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies of Derivatives

SAR studies have been crucial in optimizing the activity of this compound derivatives against various targets.

Anticancer Activity: For anti-proliferative activity, SAR studies of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides revealed that a 3-phenoxy group on the benzyl moiety is favorable for activity against A549 lung cancer cells. researchgate.net In another series of tubulin inhibitors, a meta-phenoxy substitution on the N-1-benzyl group was found to be important for antiproliferative activity. nih.gov

Enzyme Inhibition: In the context of AChE inhibition by carbazole-triazole hybrids, SAR analysis showed that small halogen atoms (like fluorine) or electron-donating groups (like methyl or methoxy) at the ortho or meta positions of the benzyl group could enhance or be tolerated for activity. nih.gov For XO inhibitors, a more lipophilic ether tail at the 4'-position of a 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid structure was shown to benefit inhibitory potency. nih.govresearchgate.net

Receptor Binding: For σ₂ receptor ligands, the binding affinity was influenced by the substitution on the benzyl ring, with methoxy-substituted analogues generally showing high affinity. nih.gov

Exploration of Molecular Interactions with Viral Targets (e.g., Influenza Nucleoprotein)

The this compound scaffold has been explored for its potential as an antiviral agent. A notable example is the development of derivatives targeting the influenza virus nucleoprotein (NP), an emerging target for anti-influenza drugs. nih.gov One potent compound from this series, compound 3b , was found to inhibit the replication of various influenza A virus strains, including H5N1 and oseltamivir-resistant strains, with IC₅₀ values in the sub-micromolar range. nih.gov Computational studies and mechanistic investigations suggested that this compound may directly target the influenza virus A nucleoprotein, thereby inhibiting its nuclear accumulation. nih.gov Furthermore, 1-benzyl-1H-1,2,3-triazoles conjugated with carbohydrates have been investigated for their anti-HIV activity. nih.gov

Table 2: Antiviral Activity of this compound Analogues

| Virus Target | Compound Series | Key Findings | Reference |

| Influenza A Nucleoprotein | 1H-1,2,3-triazole-4-carboxamide derivatives | Compound 3b inhibited various H3N2, H1N1, and H5N1 strains with IC₅₀ values from 0.5 to 4.6 μM. | nih.gov |

| HIV | 1-benzyl-1H-1,2,3-triazoles-carbohydrate conjugates | Showed potential antiviral activity against HIV. | nih.gov |

| SARS-CoV-2 Spike Protein | 1,2,3-triazole-benzofused conjugates | Demonstrated binding to spike proteins, suggesting a mechanism of preventing viral entry. | nih.gov |

Biological Activities against Pathogens and Cells (Mechanistic Insights)

Beyond specific enzyme and receptor targets, this compound derivatives have demonstrated broad biological activities against various pathogens and cancer cells, with research providing insights into their mechanisms of action.

Anticancer Activity: The primary mechanism for anticancer activity is often the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis, as detailed in section 7.1.2. nih.govnih.gov Studies have shown these compounds to be cytotoxic against a range of human cancer cell lines, including lung (A549), breast (MCF-7), prostate (DU-145), and cervical (HeLa) cancer lines. nih.govresearchgate.net In some cases, the mechanism is linked to the inhibition of signaling pathways, such as those involving EGFR and CDK4. ijpsdronline.comrsc.org

Antifungal Activity: The triazole moiety is a well-established pharmacophore in antifungal drugs. scielo.org.mx The mechanism of action is often dependent on the triazole ring binding to the target enzyme in the pathogen. scielo.org.mx A library of novel benzylic 1,2,3-triazole-4-carboxamides was synthesized and showed in vitro activity against clinically common fungal species. scielo.org.mx

Antiviral Activity: The mechanistic insight into the antiviral activity of these compounds involves targeting specific viral components. As mentioned in section 7.4, this includes inhibiting the function of the influenza nucleoprotein, which is crucial for viral replication, and potentially blocking viral entry into host cells by interacting with spike proteins. nih.govnih.gov

Antimicrobial Activity against Bacterial and Fungal Species

The 1,2,3-triazole ring is a key component in various biologically active compounds. The emergence of drug-resistant fungal and bacterial pathogens necessitates the discovery of novel antimicrobial agents, and the this compound scaffold has been explored for this purpose. scielo.org.mxfrontiersin.org

Detailed research by one group involved the synthesis of a library of thirteen novel benzylic 1,2,3-triazole-4-carboxamide derivatives (3a-m) through an optimized one-pot reaction. scielo.org.mx These compounds were then evaluated in vitro for their antifungal effects against clinically common fungal species using microdilution techniques to determine their efficacy. scielo.org.mx This synthetic approach highlights the accessibility of this class of compounds for biological screening. scielo.org.mx Further studies on related 1,2,3-triazole structures have shown that incorporating a benzyl group at the N1 position of the triazole ring can be a strategic choice for enhancing antimicrobial potency against both Gram-positive and Gram-negative bacteria. frontiersin.org While many derivatives of the broader 1,2,3-triazole class have been synthesized and tested, specific data on the antibacterial activity of this compound itself remains an area for further investigation. beilstein-journals.orgnih.gov

Antifungal Activity of this compound Derivatives

| Compound Class | Synthesis Method | Biological Evaluation | Key Finding |

|---|---|---|---|

| Benzylic 1,2,3-triazole-4-carboxamides | One-pot reaction involving in situ hydrolysis of a nitrile intermediate. scielo.org.mx | In vitro testing against various clinically common fungal species. scielo.org.mx | A library of derivatives was successfully created and evaluated, demonstrating the potential of the scaffold as a source of new antifungal agents. scielo.org.mx |

Antiproliferative and Apoptosis Induction Mechanisms in Cancer Cell Lines

The this compound framework has been incorporated into novel molecular hybrids to explore its potential as an anticancer agent. These studies often focus on the ability of the compounds to inhibit the growth of cancer cells (antiproliferative activity) and to trigger programmed cell death, or apoptosis.

An efficient synthesis of several N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]carboxamides linked to d-secoestrone scaffolds has been reported. nih.gov These novel hybrid molecules were evaluated for their antiproliferative effects against a panel of human cancer cell lines, with some derivatives exhibiting activity comparable to the established chemotherapy drug cisplatin. nih.gov Notably, the substitution pattern on the benzyl group significantly influenced the biological activity. Derivatives with p-alkylbenzyl groups showed high and selective cytostatic effects against the A2780 ovarian cancer cell line, with IC₅₀ values of 1 µM. nih.gov

Mechanistically, it has been demonstrated that compounds containing the 1,2,3-triazole moiety can induce apoptosis and cause cell cycle arrest in cancer cells. nih.gov The d-secoestrone hybrids of 1-benzyl-1,2,3-triazole were found to effectively inhibit the human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) enzyme, with IC₅₀ values in the low micromolar range, suggesting a potential mechanism for their anticancer action. nih.gov Other research on related 1,2,3-triazole-containing quinoline (B57606) derivatives has shown that they can exert antiproliferative effects by inhibiting autophagy and inducing apoptosis. nih.gov

Antiproliferative Activity of this compound Derivatives

| Derivative Class | Cancer Cell Lines Tested | Reference Agent | Notable Activity | Potential Mechanism |

|---|---|---|---|---|

| N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]carboxamides on d-secoestrone scaffolds nih.gov | HeLa, MCF-7, A431, A2780 | Cisplatin | p-alkylbenzyl derivatives showed high selectivity against A2780 cells (IC₅₀ = 1 µM). | Inhibition of human 17β-HSD1 enzyme. nih.gov |

Application as Molecular Probes for Target Identification and Validation

Beyond direct therapeutic potential, the this compound scaffold serves as a valuable tool in chemical biology for the development of molecular probes. These probes are designed to interact with specific biological targets, such as proteins or enzymes, thereby helping to identify and validate their roles in disease processes.

A clear example of this application is the structure-guided design and optimization of a series of 1H-1,2,3-triazole-4-carboxamides to act as modulators of the Pregnane X Receptor (PXR). nih.gov PXR is a key nuclear receptor that regulates the metabolism of many drugs, and finding potent inhibitors is of significant therapeutic interest. nih.gov Researchers replaced a sulfonyl linkage in a known PXR antagonist with a carboxamide group to generate a library of 1H-1,2,3-triazole-4-carboxamide analogs. nih.gov

Through systematic modifications and structure-activity relationship (SAR) studies, this work led to the discovery of highly potent and selective inverse agonists and antagonists of PXR, with IC₅₀ values in the low nanomolar range. nih.gov This research successfully used the 1H-1,2,3-triazole-4-carboxamide core as a chemical scaffold to probe the PXR ligand-binding domain, validating it as a druggable target and yielding some of the most potent PXR inhibitors reported to date. nih.gov This demonstrates the utility of this compound class for target identification and validation through iterative chemical synthesis and biological evaluation. nih.gov

Use of 1H-1,2,3-triazole-4-carboxamides as Molecular Probes

| Biological Target | Compound Class | Method | Outcome |

|---|---|---|---|

| Pregnane X Receptor (PXR) | 1H-1,2,3-triazole-4-carboxamides nih.gov | Structure-guided design, synthesis of an analog library, and SAR studies. nih.gov | Identification of compound 85 as a potent and selective PXR inverse agonist/antagonist with low nanomolar IC₅₀ values. nih.gov |

Applications in Materials Science and Catalysis

Integration into Polymer Architectures and Functional Materials Design

The 1-benzyl-1H-1,2,3-triazole-4-carboxamide scaffold is a key building block in the design of complex functional materials, particularly those with applications in biomedicine. The simplicity and reliability of its synthesis, often utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC), make it an accessible platform for creating diverse molecular libraries.

Researchers have successfully synthesized a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides that act as inhibitors of cancer cell growth. mdpi.com For instance, specific derivatives have demonstrated significant antiproliferative activity against human breast tumor cells. mdpi.com Structure-activity relationship (SAR) studies reveal that substitutions on the N-1-benzyl group are crucial for this activity. mdpi.com This highlights the role of the this compound core as a readily accessible scaffold for developing compounds that inhibit tubulin polymerization and tumor cell proliferation. mdpi.com

Further demonstrating its utility, N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]carboxamides have been integrated into D-secoestrone frameworks. nih.gov These novel hybrid molecules were synthesized through the Cu(I)-catalyzed cycloaddition of steroidal alkynyl carboxamides with various p-substituted benzyl (B1604629) azides. nih.gov Several of these compounds exhibited potent antiproliferative effects against a panel of human cancer cell lines, with some showing activity comparable to the established chemotherapy drug cisplatin. nih.gov The substitution pattern on the benzyl group was found to significantly influence the biological activity, with p-alkylbenzyl-substituted triazoles showing high selective cytostatic action against ovarian cancer cells (A2780). nih.gov These findings underscore the importance of the this compound structure as a foundational element for designing targeted and potent functional materials.

Role as Organocatalysts or Ligands in Organic Transformations

The 1,2,3-triazole ring system is a prominent structural motif in modern ligand design for transition metal catalysis, owing to its strong coordination ability and stability. The synthesis of the core structure of this compound and its precursors, such as methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, is often achieved through highly efficient ruthenium-catalyzed [3+2] cycloaddition reactions between a benzyl azide (B81097) and an alkyne like methyl propiolate. nih.govresearchgate.net

The nitrogen-rich triazole ring can act as a robust ligand for various metal centers. For example, 1,2,3-triazolium-derived mesoionic carbenes (MICs), which are structurally related to the title compound, have been used to create complexes with metals like gold, silver, iridium, and ruthenium. acs.org These complexes have proven to be effective catalysts in a range of organic transformations, including the Heck reaction and cycloisomerization processes. acs.org The versatility of the "click chemistry" approach used to form the triazole ring allows for the easy introduction of various functional groups, enabling the fine-tuning of the ligand's electronic and steric properties for specific catalytic applications. acs.org

Furthermore, imine derivatives synthesized from related 1-substituted 4-formyl-1,2,3-triazoles have been explored as ligands in coordination chemistry. mdpi.com The this compound molecule itself, with its multiple potential coordination sites—the nitrogen atoms of the triazole ring and the oxygen and nitrogen atoms of the carboxamide group—represents a promising candidate for the development of novel ligands and organocatalysts.

Design and Fabrication of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials constructed from organic linkers and metal nodes (in MOFs) or through covalent bonds between organic building blocks (in COFs). The selection of the organic linker is critical as it dictates the framework's topology, porosity, and functionality.

Triazole derivatives are attractive candidates for use as organic linkers due to their rigidity, stability, and the presence of multiple nitrogen atoms that can effectively coordinate with metal ions. Research has demonstrated the successful synthesis of novel MOFs using linkers that are structurally similar to this compound. For instance, 1H-1,2,3-triazole-4,5-dicarboxylic acid (H₃TDA), a close analogue, has been used to synthesize 3D anionic MOFs with lanthanide ions such as Sm³⁺ and Gd³⁺. mdpi.com The ability of the triazole and carboxylate groups to bind to metal centers is fundamental to the formation of these stable, porous structures. mdpi.com

The functionalization of COFs can also be achieved through postsynthetic modification, where reactive groups on a pre-formed framework are used to introduce new functionalities. mdpi.com The formation of triazole rings via click reactions between azide and alkyne-functionalized COFs is a common and highly efficient strategy. researchgate.net This demonstrates the robustness and versatility of the triazole linkage in creating stable, functional frameworks. Given these precedents, this compound is a promising building block for the de novo synthesis of custom-designed MOFs and COFs, where its triazole and carboxamide moieties can serve as the coordinating or reactive sites for framework construction.

Corrosion Inhibition Properties and Mechanisms on Metal Surfaces

Derivatives of 1,2,3-triazole are well-documented as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. mdpi.com Their efficacy stems from the ability of the triazole molecule to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. mdpi.com

A closely related derivative, (1-benzyl-1H-1,2,3-triazol-4-yl)methanol (BTM), has been shown to be an effective corrosion inhibitor for mild steel in 1 M HCl. researchgate.net Electrochemical studies, including Tafel polarization and electrochemical impedance spectroscopy (EIS), revealed that BTM functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The adsorption of BTM molecules onto the steel surface follows the Langmuir adsorption isotherm, indicating the formation of a monolayer protective film. researchgate.net

Another similar compound, 1-benzyl-4-phenyl-1H-1,2,3-triazole (BPT), has been evaluated as a green corrosion inhibitor for steel rebars, demonstrating an inhibition efficiency of 85.2% at a concentration of 3 mM. bohrium.com The inhibition mechanism involves the adsorption of the triazole molecules on the metal surface. bohrium.com This adsorption process is facilitated by the presence of heteroatoms (nitrogen) with lone pairs of electrons and the π-electrons of the aromatic and triazole rings. mdpi.com These electrons can be shared with the vacant d-orbitals of iron atoms on the steel surface (chemisorption), while electrostatic interactions can occur between protonated triazole molecules and chloride ions on the surface (physisorption). mdpi.com This dual adsorption mechanism leads to the formation of a stable, protective film that blocks the active corrosion sites.

Table of Research Findings on Corrosion Inhibition by 1-Benzyl-1H-1,2,3-triazole Derivatives

| Inhibitor Compound | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (IE%) | Technique | Adsorption Isotherm | Inhibition Type |

|---|---|---|---|---|---|---|---|

| (1-benzyl-1H-1,2,3-triazol-4-yl)methanol (BTM) | Mild Steel | 1 M HCl | Not Specified | Not Specified | EIS, Tafel Polarization | Langmuir | Mixed-Type |

| 1-benzyl-4-phenyl-1H-1,2,3-triazole (BPT) | Steel Rebar | Synthetic Pore Solution + 2M NaCl | 3 mM | 85.2% | EIS, LPR | Adsorption Mechanism Evidenced | Not Specified |

Future Research Directions and Emerging Paradigms for 1 Benzyl 1h 1,2,3 Triazole 4 Carboxamide

Development of Sustainable and Green Synthetic Methodologies

The synthesis of 1,2,3-triazole derivatives has been revolutionized by the advent of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). frontiersin.org However, the future of synthesizing 1-benzyl-1H-1,2,3-triazole-4-carboxamide and its analogues is increasingly focused on aligning with the principles of green chemistry to minimize environmental impact. rsc.org This paradigm shift involves the development of methodologies that are more efficient, use less hazardous substances, and reduce waste. nih.govtandfonline.com

Key areas of development include:

Green Solvents: Research is moving away from traditional volatile organic solvents towards more sustainable alternatives. Water, glycerol, and deep eutectic solvents (DES) have been successfully employed for 1,2,3-triazole synthesis. consensus.app For instance, a method using a Cu(II)-acidic deep eutectic solvent has shown high yields (up to 98%) and allows the catalyst to be reused multiple times. consensus.app Another novel approach utilizes Cyrene™, a biodegradable solvent, which allows for product isolation through simple precipitation in water, thereby avoiding organic solvent extractions and costly purifications. nih.gov

Alternative Energy Sources: Nonconventional energy sources such as microwave irradiation and ultrasound are being used to drive reactions more efficiently. nih.gov These methods often lead to significantly reduced reaction times and improved yields compared to conventional heating.